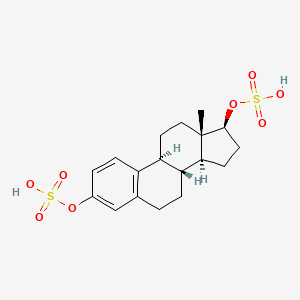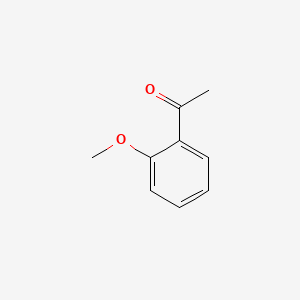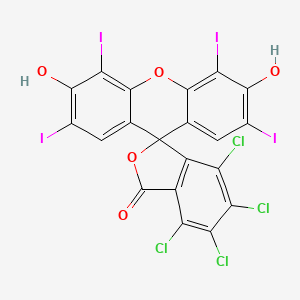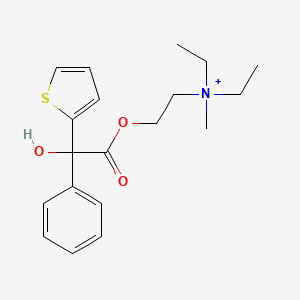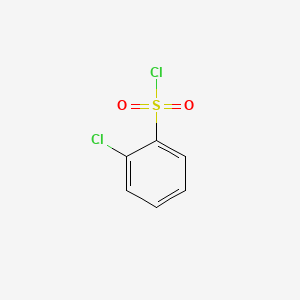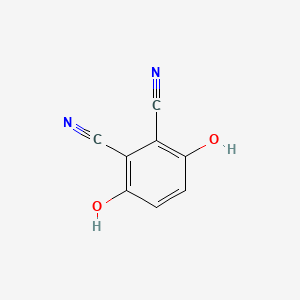
2,3-Dicyanohydroquinone
Overview
Description
2,3-Dicyanohydroquinone is an organic compound with the molecular formula C8H4N2O2. It is known for its unique properties and applications in various fields, including organic synthesis, electronics, and energy storage. This compound is also recognized for its use as a fluorescent dye and in the determination of intracellular pH and calcium levels in biological tissues .
Mechanism of Action
Target of Action
2,3-Dicyanohydroquinone, also known as 3,6-Dihydroxyphthalonitrile, is a versatile compound that primarily targets activated C–H bonds and saturated C–C, C–O, and C–N bonds . These bonds are crucial in various biochemical reactions and molecular structures.
Mode of Action
The compound mediates hydride transfer reactions, a type of redox reaction, and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . This ability to accept and donate electrons allows it to interact with its targets and induce changes in their state.
Biochemical Pathways
The compound’s interaction with its targets leads to the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . These reactions can affect various biochemical pathways, particularly those involving the synthesis and degradation of organic compounds.
Pharmacokinetics
Its solubility in hot water suggests that it may have good bioavailability.
Result of Action
The compound’s action results in the generation of new bonds and the transformation of molecular structures . For example, it has been used in the synthesis of phthalonitrile-3,6-ditriflate . It also serves as a fluorescent dye, aiding in the determination of intracellular pH and calcium in avian neural crest cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and effectiveness as an oxidant can be affected by the presence of other substances, temperature, and pH . .
Biochemical Analysis
Biochemical Properties
2,3-Dicyanohydroquinone plays a significant role in biochemical reactions, particularly in the synthesis of phthalonitrile-3,6-ditriflate . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a matrix for positive-ion MALDI-MS imaging, enhancing the detection and imaging of lipids in biological tissues . The interactions of this compound with these biomolecules are primarily based on its strong ultraviolet absorption, low volatility, and high ionization efficiency .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by enhancing lipid detection and imaging in biological tissues . This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its application in MALDI-MS imaging has provided insights into the distribution and localization of lipids within cells, thereby impacting our understanding of cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s strong ultraviolet absorption and high ionization efficiency enable it to interact effectively with lipids and other biomolecules, facilitating their detection and imaging . Additionally, its chemical stability and low volatility contribute to its effectiveness in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its chemical stability, which ensures consistent performance in various applications Its stability and degradation over long-term use have not been extensively studied
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of phthalonitrile-3,6-ditriflate highlights its involvement in metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Its strong ultraviolet absorption and high ionization efficiency facilitate its localization and accumulation in specific cellular compartments . These properties enable its effective use in imaging and detection applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within cells . This localization is crucial for its role in enhancing lipid detection and imaging, providing valuable insights into cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dicyanohydroquinone typically involves the following steps:
Starting Material: p-Benzoquinone is used as the starting material.
Formylation: The intermediate product, 2,3-diformyl hydroquinone, is synthesized through a urotropine acylation reaction.
Oximation and Elimination: The intermediate product undergoes oximation and elimination reactions to yield this compound.
Industrial Production Methods: The industrial production of this compound involves the use of organic acids such as polyphosphoric acid, acetic acid, or trifluoroacetic acid as solvents. These acids provide an acidic environment that is compatible with p-benzoquinone and urotropine, ensuring high safety and minimal environmental pollution .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dicyanohydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other quinones.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2,3-Dicyanohydroquinone has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of phthalonitrile-3,6-ditriflate and other organic compounds.
Medicine: Its fluorescent properties make it useful in various biomedical imaging techniques.
Industry: It is used in the production of electronic materials and energy storage devices.
Comparison with Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): This compound is widely used as an oxidant and shares similar redox properties with 2,3-Dicyanohydroquinone.
2,5-Dichloro-1,4-benzoquinone: Another quinone with similar oxidation properties.
1,2,4,5-Tetracyanobenzene: A compound with similar structural features and applications.
Uniqueness: this compound is unique due to its dual functionality as both a fluorescent dye and a versatile reagent in organic synthesis. Its ability to participate in various redox reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3,6-dihydroxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAIWVOBMLSHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C#N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197109 | |
| Record name | 2,3-Dicyanohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4733-50-0 | |
| Record name | 3,6-Dihydroxy-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4733-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dicyanohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dicyanohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dicyanohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydroxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dicyanohydroquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTR9Y6YSS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dicyanohydroquinone?
A1: The molecular formula of this compound is C8H4N2O2, and its molecular weight is 160.13 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound. These include:
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule. []
- Raman Spectroscopy: Offers complementary information to FTIR, particularly useful for studying vibrational modes. []
- Nuclear Magnetic Resonance (NMR): Provides detailed insights into the structure and bonding of the molecule. []
- UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule, particularly useful for characterizing phthalocyanine derivatives. []
Q3: Is this compound stable under ambient conditions?
A3: this compound exhibits super chemical stability, making it suitable for various applications. []
Q4: What is the thermal stability of this compound and its derivatives?
A4: this compound can be used to synthesize resins with very high thermal stability. [] Additionally, its derivatives, like zinc phthalocyanines with thienyl substituents, show perfect stability according to thermogravimetric analysis (TGA). []
Q5: What are the primary applications of this compound?
A5: this compound serves as a crucial precursor in various applications:
- Phthalocyanine Synthesis: It is widely used as a starting material for synthesizing phthalocyanine derivatives. [, , , ]
- Resins: It serves as a versatile monomer for producing resins with enhanced thermal stability. []
- MALDI-MS Imaging Matrix: It acts as a novel matrix for positive-ion Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging, enhancing lipid detection in biological tissues. []
- Liquid Crystals: Derivatives of this compound have been investigated for their liquid crystalline properties, particularly for their strong negative dielectric anisotropy. []
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound itself might not act as a catalyst, it's a substrate for enzymes like Rhus vernicifera laccase. This enzyme catalyzes the oxidation of this compound derivatives. [, ]
Q7: How do metal ions affect the enzymatic oxidation of this compound derivatives?
A7: Metal ions like Hg2+ and Pd2+ can interact with Rhus vernicifera laccase, influencing its catalytic activity towards this compound derivatives. These interactions can lead to either activation or inhibition of the enzyme, depending on the metal ion concentration and the duration of interaction. [, ]
Q8: How do structural modifications of this compound affect the properties of its derivatives?
A8: Substitutions on the benzene ring of this compound can significantly impact the properties of its derivatives, especially phthalocyanines.
- Spectral Properties: Introduction of S-aryl groups at non-peripheral positions in phthalocyanines leads to a bathochromic shift in the Q-band absorption, moving it closer to the infrared region. []
- Solubility: Glycosylation of this compound with galactose leads to water-soluble phthalocyanine derivatives. []
- Strain and Liquid Crystallinity: Non-peripheral S-aryl substitutions can induce high strain in phthalocyanines, potentially disrupting their liquid crystal properties. []
Q9: Have computational methods been used to study this compound?
A9: Computational methods are likely utilized to study this compound and its derivatives, particularly in the context of phthalocyanine design and property prediction. These methods could include:
Q10: What analytical methods are employed to characterize and quantify this compound?
A10: Various analytical techniques are employed, including:
- Spectroscopy: FTIR, Raman, NMR, and UV-Vis spectroscopy are commonly used for structural characterization. [, ]
- Mass Spectrometry: Methods like MALDI-MS are utilized for analysis and imaging of lipids in biological tissues using this compound as a matrix. []
- Electrochemical Techniques: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels of phthalocyanine derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


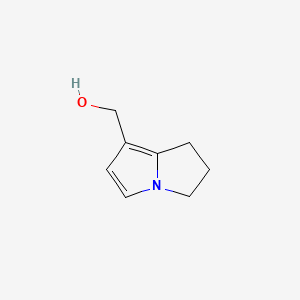


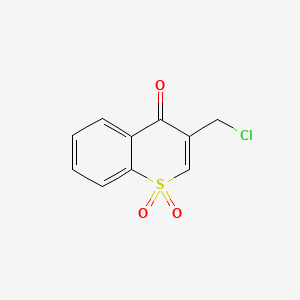
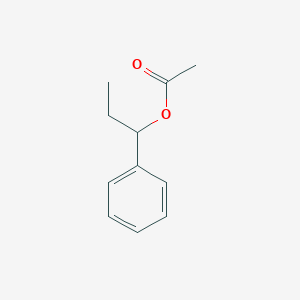

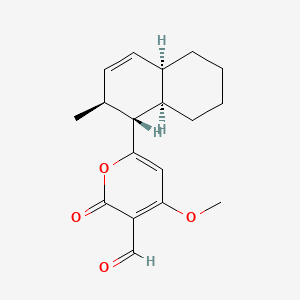
![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)

